molecular formula C12H11FN2O3 B5710005 2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B5710005
M. Wt: 250.23 g/mol
InChI Key: CZPVTMIBSKRUFS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Oxazole Ring Formation: The next step involves the cyclization of a suitable precursor to form the 5-methyl-1,2-oxazole ring.

    Amide Bond Formation: Finally, the 2-fluorophenoxy intermediate is coupled with the oxazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom and oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(2-iodophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its halogenated analogs, which may exhibit different reactivity and biological activity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPVTMIBSKRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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